Cas no 123191-00-4 (1H-Indole,1-[tris(1-methylethyl)silyl]-)
1H-Indole,1-[tris(1-methylethyl)silyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole,1-[tris(1-methylethyl)silyl]-
- 1-(Triisopropylsilyl)indole
- indol-1-yl-tri(propan-2-yl)silane
- 1-Triisopropylsilyl-1H-indole
- triisopropylsilylindole
- MFCD02093498
- N-(triisopropylsilyl)indole
- AKOS015838446
- FT-0642998
- 123191-00-4
- YEA19100
- DTXSID40466626
- 1-(Triisopropylsilyl)-1H-indole
- SCHEMBL29236
- T1822
- 1H-Indole, 1-[tris(1-methylethyl)silyl]-
- T71653
- DB-041715
- YQGQSALLXQDVFW-UHFFFAOYSA-N
-
- MDL: MFCD02093498
- Inchi: 1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3
- InChI Key: YQGQSALLXQDVFW-UHFFFAOYSA-N
- SMILES: [Si](C(C)C)(C(C)C)(C(C)C)N1C=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 273.19100
- Monoisotopic Mass: 273.191276400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 0.99
- Boiling Point: 298.4°Cat760mmHg
- Flash Point: 134.3°C
- Refractive Index: 1.509
- PSA: 4.93000
- LogP: 5.66490
- Solubility: Not determined
1H-Indole,1-[tris(1-methylethyl)silyl]- Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1H-Indole,1-[tris(1-methylethyl)silyl]- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole,1-[tris(1-methylethyl)silyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009865-5g |
1-(Triisopropylsilyl)-1H-indole |
123191-00-4 | 95% | 5g |
$693.00 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162527-1G |
1H-Indole,1-[tris(1-methylethyl)silyl]- |
123191-00-4 | 95% | 1g |
¥649.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162527-250mg |
1H-Indole,1-[tris(1-methylethyl)silyl]- |
123191-00-4 | 95% | 250mg |
¥339.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1822-1G |
1-(Triisopropylsilyl)indole |
123191-00-4 | >94.0%(GC) | 1g |
¥525.00 | 2024-04-18 | |
| abcr | AB143234-1 g |
1-(Triisopropylsilyl)indole, 90%; . |
123191-00-4 | 90% | 1 g |
€262.90 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1822-1g |
1H-Indole,1-[tris(1-methylethyl)silyl]- |
123191-00-4 | 94.0%(GC) | 1g |
¥720.0 | 2022-06-10 | |
| Chemenu | CM206246-250mg |
1-(Triisopropylsilyl)-1H-indole |
123191-00-4 | 95% | 250mg |
$288 | 2023-02-03 | |
| Chemenu | CM206246-1g |
1-(Triisopropylsilyl)-1H-indole |
123191-00-4 | 95% | 1g |
$720 | 2023-02-03 | |
| eNovation Chemicals LLC | D745404-1g |
1H-Indole, 1-[tris(1-methylethyl)silyl]- |
123191-00-4 | 94.0% | 1g |
$150 | 2024-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1274589-1g |
1-(Triisopropylsilyl)indole |
123191-00-4 | 98% | 1g |
¥954.00 | 2024-08-09 |
1H-Indole,1-[tris(1-methylethyl)silyl]- Related Literature
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Makoto Shimizu,Shingo Hata,Koichi Kondo,Kazuhiro Murakami,Isao Mizota,Yusong Zhu RSC Adv. 2020 10 27874
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2. Preparation and palladium-catalysed arylation of indolylzinc halidesTakao Sakamoto,Yoshinori Kondo,Nobuo Takazawa,Hiroshi Yamanaka J. Chem. Soc. Perkin Trans. 1 1996 1927
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3. Chapter 7. Heterocyclic compounds
Additional information on 1H-Indole,1-[tris(1-methylethyl)silyl]-
Introduction to 1H-Indole,1-[tris(1-methylethyl)silyl] and Its Significance in Modern Chemical Biology
The compound CAS no. 123191-00-4, identified as 1H-Indole,1-[tris(1-methylethyl)silyl], represents a fascinating derivative of the indole scaffold, which has garnered considerable attention in the realm of chemical biology and pharmaceutical research. Indole derivatives are well-known for their diverse biological activities, ranging from antimicrobial to anticancer properties, making them invaluable in drug discovery and development. The introduction of bulky silyl groups, particularly the tris(1-methylethyl)silyl moiety, into the indole core introduces unique chemical properties that enhance its utility in synthetic applications and biological studies.
The tris(1-methylethyl)silyl (TBS) group is a cornerstone in modern synthetic organic chemistry due to its excellent protecting group capabilities. It is particularly effective in stabilizing reactive intermediates and preventing unwanted side reactions during multi-step syntheses. In the context of 1H-Indole,1-[tris(1-methylethyl)silyl], this group not only enhances the compound's stability but also allows for selective functionalization at other positions on the indole ring. This flexibility makes it a valuable tool for chemists exploring novel heterocyclic compounds.
Recent advancements in the field of medicinal chemistry have highlighted the importance of indole derivatives in addressing various therapeutic challenges. The indole scaffold is a privileged structure in drug design, with numerous FDA-approved drugs featuring an indole moiety. Among these, compounds like tamoxifen and risperidone have demonstrated significant clinical efficacy. The modification of indole with protective silyl groups opens up new avenues for designing more potent and selective pharmacological agents.
One of the most compelling aspects of 1H-Indole,1-[tris(1-methylethyl)silyl] is its potential as a building block for more complex molecules. The TBS-protected indole can be easily transformed into various pharmacophores through selective deprotection or functionalization at different positions on the ring. This property is particularly useful in fragment-based drug discovery, where small molecular fragments are identified and then elaborated into lead compounds. The ability to modify the indole core without affecting the protecting group allows for rapid exploration of chemical space, which is crucial for developing innovative therapeutics.
Moreover, the use of silicon-based protecting groups like TBS has been extensively studied for their compatibility with modern synthetic methodologies. Silicon-silicon bonds are relatively stable under a wide range of reaction conditions, making them ideal for protecting sensitive functional groups during harsh chemical transformations. This stability ensures that the indole derivative remains intact until it is selectively deprotected at a later stage in the synthesis process.
In terms of biological activity, preliminary studies on 1H-Indole,1-[tris(1-methylethyl)silyl] have shown promising results in several models. The TBS group does not typically interfere with biological interactions unless specifically designed to do so through further derivatization. However, its presence can influence solubility and metabolic stability, which are critical factors in drug development. By carefully tuning these properties, researchers can optimize the compound's pharmacokinetic profile and enhance its therapeutic potential.
The synthesis of CAS no. 123191-00-4 involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the reaction of commercially available indole derivatives with silylation reagents under controlled conditions. The choice of solvent and catalyst is crucial to ensure high yield and purity. Advanced techniques such as flow chemistry have also been employed to improve scalability and reproducibility.
As our understanding of molecular interactions continues to evolve, so does our appreciation for versatile intermediates like 1H-Indole,1-[tris(1-methylethyl)silyl]. The integration of computational chemistry and high-throughput screening has further accelerated the discovery process by allowing researchers to predict and validate biological activities with greater precision. These advancements underscore the importance of investing in fundamental research to develop innovative tools that can drive future breakthroughs in medicine.
In conclusion,CAS no. 123191-00-4 stands as a testament to the power of structural modification in unlocking new therapeutic possibilities. Its unique combination of chemical stability and functional versatility makes it an indispensable asset in both academic research and industrial drug development programs. As we continue to explore the vast potential of indole derivatives,1H-Indole, particularly when protected by bulky silyl groups, will undoubtedly play a pivotal role in shaping the future of chemical biology.
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